7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide
Overview
Description
7-Bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydrophenazine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 5,10-dioxide groups back to their corresponding diols or other reduced forms.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent such as benzene.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Higher oxides or other oxidized derivatives.
Reduction: Corresponding diols or other reduced forms.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide has several scientific research applications:
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential antitumor activity and as a lead compound for the development of new anticancer agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide involves its interaction with molecular targets such as enzymes and cellular components. The bromine atom and the 5,10-dioxide groups enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Phenazine: The parent compound, known for its broad spectrum of biological activities.
Pyocyanin: A naturally occurring phenazine with antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Properties
IUPAC Name |
8-bromo-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-8-5-6-11-12(7-8)15(17)10-4-2-1-3-9(10)14(11)16/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPZBGQQBJLINB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C3=C([N+]2=O)C=CC(=C3)Br)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.